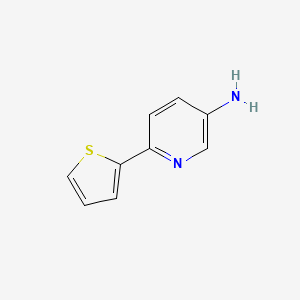

6-(Thiophen-2-yl)pyridin-3-amine

Vue d'ensemble

Description

6-(Thiophen-2-yl)pyridin-3-amine: is a heterocyclic compound that features both a thiophene ring and a pyridine ring. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications. The compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Suzuki-Miyaura Coupling Reaction: One common method to synthesize 6-(Thiophen-2-yl)pyridin-3-amine involves the Suzuki-Miyaura coupling reaction.

Heterocyclization Reactions: Another approach involves the heterocyclization of appropriate precursors under specific conditions to form the thiophene and pyridine rings.

Industrial Production Methods: Industrial production methods for this compound often involve scalable versions of the above synthetic routes, optimized for yield and purity. These methods may include continuous flow reactions and the use of automated reactors to ensure consistent production quality.

Analyse Des Réactions Chimiques

Functionalization Reactions

The compound undergoes various transformations to introduce functional groups, enabling applications in medicinal chemistry.

Reactions at the Pyridine Ring

-

Substitution : Halogenation or coupling reactions at the 6-position (e.g., bromination, alkylation).

-

Reduction : Hydrogenation to modify ring structures (e.g., converting chloropyridine to pyridine).

Reactions at the Thiophene Ring

-

Electrophilic Substitution : Introduction of electron-donating or withdrawing groups.

-

Cross-Coupling : Further functionalization via Suzuki or Stille coupling.

Reactions Involving the Amine Group

The pyridin-3-amine group participates in nucleophilic reactions and cyclization processes.

Cyclization Reactions

-

Formation of Heterocycles : Reaction with carbonyl compounds (e.g., thiourea) to form pyrimidine derivatives.

-

Amide Formation : Reaction with acylating agents (e.g., acyl chlorides).

| Reaction Type | Reagents/Conditions | Product Example | Source |

|---|---|---|---|

| Thiourea Cyclization | Thiourea, heat | Pyrimidine-2-thione derivatives | |

| Hydrazine Condensation | Hydrazine hydrate | Pyrazolo-pyrimidine derivatives |

Redox Reactions

While direct data on redox reactions for this compound is limited, analogs suggest:

-

Oxidation : Potential conversion of thiophene sulfurs to sulfoxides/sulfones using oxidants like H₂O₂.

-

Reduction : Reduction of nitro groups or carbonyls using agents like NaBH₄.

Biological Activity-Driven Reactions

In medicinal chemistry, derivatives of this compound are often designed to interact with biological targets (e.g., kinases, DNA). For example, pyridin-3-amine derivatives have been explored as multitargeted kinase inhibitors, involving:

-

Enzyme Inhibition : Binding to FGFR, RET, or EGFR kinases via hydrogen bonding or π-π interactions.

-

Antioxidant Activity : Scavenging of free radicals (e.g., DPPH) due to conjugated systems.

| Biological Activity | Mechanism | Example Derivative | Source |

|---|---|---|---|

| Kinase Inhibition | ATP-binding site interaction | Pyridin-3-amine derivatives | |

| Antioxidant Activity | Radical scavenging | Thiophene-pyridine hybrids |

Structural Analog Comparisons

The compound’s reactivity is comparable to related heterocycles:

-

Thiophene Derivatives : Similar substitution patterns but differing in aromaticity.

-

Pyridine Derivatives : Analogous cross-coupling and cyclization pathways.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial and Anticancer Properties

6-(Thiophen-2-yl)pyridin-3-amine has been studied for its potential as an antimicrobial agent. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, making them candidates for antibiotic development . Additionally, the compound has shown promise in anticancer applications due to its ability to interact with specific biological targets involved in cancer progression.

Case Study: Inhibition of IKK Activity

A notable application of this compound is its role as an inhibitor of the IκB kinase (IKK) complex. This inhibition is crucial for treating diseases associated with inflammatory responses and cancer. The compound's mechanism involves blocking NF-κB activation, which is linked to various inflammatory and autoimmune diseases .

| Application | Target | Outcome |

|---|---|---|

| Antimicrobial | Bacterial strains | Significant inhibition observed |

| Anticancer | Cancer cells | Reduced proliferation in vitro |

| IKK Inhibition | NF-κB pathway | Effective in reducing inflammatory markers |

Synthesis of Derivatives

The synthesis of derivatives of this compound has been explored extensively, leading to the development of new compounds with enhanced properties. For instance, derivatives have been synthesized that display potent anti-inflammatory activities through various chemical reactions involving this core structure.

Synthetic Methods

Common synthetic routes include:

- Suzuki-Miyaura Coupling Reaction: A widely used method for forming carbon-carbon bonds.

- Heterocyclization Reactions: These reactions help in constructing the thiophene and pyridine rings under specific conditions.

Material Science Applications

Beyond medicinal chemistry, this compound is also utilized in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The electronic properties of thiophene-containing compounds make them suitable for applications in electronic devices.

Case Study: Organic Electronics

Research has shown that incorporating this compound into polymer matrices enhances charge mobility, which is critical for improving the efficiency of organic electronic devices .

Future Directions and Research Opportunities

The ongoing research into this compound suggests numerous opportunities for future studies:

- Investigating its efficacy against emerging bacterial strains.

- Exploring its potential as a scaffold for developing novel anticancer agents.

- Optimizing synthetic routes to improve yield and reduce environmental impact.

Mécanisme D'action

The mechanism of action of 6-(Thiophen-2-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may inhibit or activate these targets, resulting in therapeutic effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Thiophene Derivatives: Compounds like 2-(Thiophen-2-yl)pyridine share structural similarities and exhibit similar biological activities.

Pyridine Derivatives: Compounds such as 3-(Pyridin-2-yl)thiophene also have comparable properties and applications.

Uniqueness: 6-(Thiophen-2-yl)pyridin-3-amine is unique due to its specific arrangement of the thiophene and pyridine rings, which can result in distinct biological activities and chemical reactivity compared to other similar compounds .

Activité Biologique

6-(Thiophen-2-yl)pyridin-3-amine, a compound with the chemical formula CHNS, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and its applications in therapeutic contexts, drawing from diverse research sources.

This compound is classified as a heterocyclic amine that features a pyridine ring substituted with a thiophene moiety. The synthesis of this compound typically involves various organic reactions, including substitution and coupling reactions. For instance, it can be synthesized via the reaction of pyridine derivatives with thiophene-containing reagents under specific conditions .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realms of anticancer and neuroprotective effects. Below are key findings related to its biological activity:

Anticancer Activity

-

Mechanism of Action :

- The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and cervical (HeLa) cancer cells. It disrupts the cell cycle and induces apoptosis through mechanisms involving p53 pathway modulation .

- In vitro studies revealed that this compound can significantly decrease the viability of tumor cells at concentrations as low as 6.25 µM .

-

Case Studies :

- A study demonstrated that derivatives of this compound could bind to DNA and inhibit topoisomerase II, leading to increased cytotoxicity against cancer cells .

- Another investigation reported on its ability to induce reactive oxygen species (ROS), contributing to its pro-apoptotic effects in cancer cells .

Neuroprotective Effects

Research has also indicated potential neuroprotective properties of this compound, particularly in the context of neurodegenerative diseases such as Parkinson's disease. It has been suggested that this compound may modulate neurotransmitter levels and protect dopaminergic neurons from degeneration .

Data Table: Summary of Biological Activities

| Activity | Cell Line/Model | Concentration (µM) | Effect |

|---|---|---|---|

| Anticancer Activity | MDA-MB-231 (Breast Cancer) | 6.25 | Decreased cell viability |

| Anticancer Activity | HeLa (Cervical Cancer) | 50 | Induction of apoptosis |

| Neuroprotection | Dopaminergic Neurons | N/A | Protection against neurodegeneration |

Mechanistic Insights

The biological activity of this compound is attributed to several mechanisms:

- DNA Interaction : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in cancer cell proliferation, such as topoisomerases.

- Signal Pathway Modulation : It influences signaling pathways associated with apoptosis and cell cycle regulation, particularly through the activation of p53-related pathways .

Propriétés

IUPAC Name |

6-thiophen-2-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWMMXAXMOQPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594617 | |

| Record name | 6-(Thiophen-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898289-44-6 | |

| Record name | 6-(Thiophen-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.